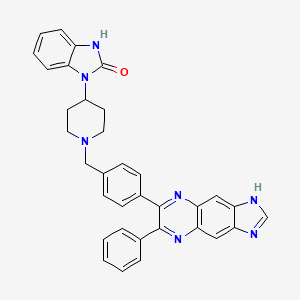

Akt inhibitor VIII

Description

Properties

IUPAC Name |

3-[1-[[4-(6-phenyl-8H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29N7O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33/h1-13,18-19,21,25,38H,14-17,20H2,(H,39,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCQHVUQEFDRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436572 | |

| Record name | Akt inhibitor VIII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612847-09-3 | |

| Record name | Akt-I-1,2 compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612847093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Akt inhibitor VIII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-6730 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX4CPQ6V6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Akt Inhibitor VIII

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Akt inhibitor VIII, also known as AKTi-1/2, is a potent, selective, and cell-permeable quinoxaline compound that functions as a reversible, allosteric inhibitor of the serine/threonine kinase Akt (Protein Kinase B). It exhibits significant selectivity for Akt1 and Akt2 isoforms over Akt3. The primary mechanism of action involves binding to the pleckstrin homology (PH) domain of Akt, which stabilizes the protein in an inactive "PH-in" conformation. This allosteric inhibition prevents the conformational changes necessary for Akt's translocation to the plasma membrane and subsequent activation by upstream kinases. Consequently, this compound effectively blocks the phosphorylation of Akt and its downstream substrates, leading to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. This technical guide provides a comprehensive overview of the inhibitor's mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action

This compound exerts its inhibitory effect through a sophisticated allosteric mechanism that locks the Akt kinase in a closed, inactive state. Here's a breakdown of the key steps:

-

Binding to the PH Domain: The inhibitor selectively binds to a pocket within the PH domain of Akt. This interaction is crucial for its inhibitory activity and is dependent on the presence of this domain.[1]

-

Stabilization of the "PH-in" Conformation: In its inactive state, Akt exists in a "PH-in" conformation where the PH domain interacts with the kinase domain, sterically hindering access to the active site. This compound stabilizes this inactive conformation, preventing the "PH-out" conformational change that is required for activation.

-

Prevention of Membrane Translocation and Activation: By locking Akt in its inactive state, the inhibitor prevents its translocation to the plasma membrane, a critical step for its activation by upstream kinases such as phosphoinositide-dependent kinase 1 (PDK1) and mTORC2.

-

Inhibition of Phosphorylation: As a result of the stabilized inactive conformation and lack of membrane localization, this compound prevents the phosphorylation of Akt at key residues (Threonine 308 and Serine 473), which are essential for its full activation.

-

Blockade of Downstream Signaling: The inhibition of Akt activation leads to a downstream blockade of the PI3K/Akt/mTOR signaling pathway. This disrupts numerous cellular processes regulated by Akt, including cell survival, proliferation, and glucose metabolism.

Quantitative Data

The inhibitory potency of this compound has been quantified against the three Akt isoforms, demonstrating its selectivity.

| Parameter | Akt1 | Akt2 | Akt3 | Reference |

| IC50 | 58 nM | 210 nM | 2119 nM (2.12 µM) | [1][2][3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways

The primary signaling pathway affected by this compound is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound against Akt isoforms.

1. Materials:

-

Purified, full-length human Akt1, Akt2, and Akt3 enzymes.

-

GSK-3 fusion protein as a substrate.

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

-

[γ-33P]ATP.

-

This compound serially diluted in DMSO.

-

96-well plates.

-

Phosphocellulose paper.

-

Scintillation counter.

2. Procedure:

-

Prepare a reaction mixture containing the kinase buffer, the respective Akt isoenzyme, and the GSK-3 substrate in each well of a 96-well plate.

-

Add serial dilutions of this compound or DMSO (as a vehicle control) to the wells.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Western Blot Analysis of Akt Phosphorylation

This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of Akt and its downstream targets in cultured cells.

1. Materials:

-

Cell line of interest (e.g., a cancer cell line with an active PI3K/Akt pathway).

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) detection reagents.

-

Imaging system.

2. Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using ECL reagents and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Viability/Apoptosis Assay

This protocol describes a method to evaluate the effect of this compound on cell viability and apoptosis.

1. Materials:

-

Cancer cell lines.

-

96-well culture plates.

-

This compound.

-

Cell viability reagent (e.g., MTT, SRB, or CellTiter-Glo).

-

Apoptosis detection kit (e.g., Caspase-3/7 activity assay).

-

Plate reader (absorbance, fluorescence, or luminescence).

2. Procedure (Cell Viability - MTT Assay):

-

Seed cells in a 96-well plate at a suitable density.

-

After 24 hours, treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control.

3. Procedure (Apoptosis - Caspase-3/7 Activity Assay):

-

Follow steps 1-3 from the cell viability protocol.

-

After treatment, add the Caspase-Glo 3/7 reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate reader.

-

An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Conclusion

This compound is a valuable research tool for dissecting the complexities of the PI3K/Akt/mTOR signaling pathway. Its well-defined allosteric mechanism of action, which involves the stabilization of an inactive conformation of Akt, provides a clear rationale for its potent and selective inhibitory effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting the Akt pathway in various disease models, particularly in oncology. The use of such specific and well-characterized inhibitors is paramount for advancing our understanding of cellular signaling and for the development of next-generation targeted therapies.

References

The Discovery and Development of Akt Inhibitor VIII: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of Akt inhibitor VIII (also known as AKTi-1/2). As a potent and selective allosteric inhibitor of Akt1 and Akt2, this quinoxaline derivative has emerged as a valuable tool for interrogating the PI3K/Akt signaling pathway and as a potential therapeutic agent. This document details its mechanism of action, structure-activity relationships, a plausible synthetic route, and key preclinical findings. Detailed protocols for relevant in vitro assays are also provided to facilitate further research and development.

Introduction: The Akt Signaling Pathway and a Rationale for Inhibition

The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a critical node in the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is fundamental to regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The Akt signaling cascade is initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane via its pleckstrin homology (PH) domain. This translocation facilitates the phosphorylation of Akt at two key residues, threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and serine 473 (Ser473) by the mechanistic target of rapamycin complex 2 (mTORC2), leading to its full activation.

Activated Akt proceeds to phosphorylate a wide array of downstream substrates, thereby orchestrating various cellular responses. Dysregulation of the PI3K/Akt pathway is a hallmark of many human cancers, often driven by mutations in key components such as PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K signaling by dephosphorylating PIP3. The central role of Akt in promoting cancer cell survival and proliferation has established it as a compelling target for cancer therapy.

Discovery and Development of this compound

This compound (CAS 612847-09-3) was identified through high-throughput screening of chemical libraries for compounds that could inhibit the activity of Akt kinases.[1] It belongs to a class of quinoxaline-based allosteric inhibitors. Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct site on the enzyme, often leading to greater selectivity.

The development of this compound and related compounds has focused on optimizing their potency, selectivity, and pharmacokinetic properties. Preclinical studies have demonstrated its cell permeability and ability to inhibit Akt signaling in both cell-based assays and in vivo models.[2][3]

Mechanism of Action: Allosteric Inhibition

This compound functions as a potent and selective allosteric inhibitor of Akt1 and Akt2.[4] It binds to a hydrophobic pocket at the interface of the PH and kinase domains of Akt.[5] This binding event stabilizes the inactive, "PH-in" conformation of the kinase, where the PH domain sterically hinders the substrate from accessing the catalytic site. By locking Akt in this inactive state, the inhibitor prevents its activation and subsequent phosphorylation of downstream targets. This allosteric mechanism of action is dependent on the presence of the PH domain, as the inhibitor shows no activity against a truncated Akt lacking this domain.

Structure-Activity Relationship (SAR)

The structure-activity relationship for the quinoxaline class of Akt inhibitors has been explored to enhance potency and selectivity. Key structural features of this compound contribute to its activity:

-

Quinoxaline Core: The planar quinoxaline ring system is a critical scaffold for this class of inhibitors.

-

Phenyl Group at Position 6: The phenyl substituent on the imidazo[4,5-g]quinoxaline core is important for binding.

-

Benzimidazolone Moiety: This group, connected via a piperidinylmethylphenyl linker, plays a crucial role in the interaction with the allosteric binding pocket. Modifications to this part of the molecule can significantly impact potency and isoform selectivity.

-

Piperidine Linker: The piperidine ring provides a flexible linker, allowing the benzimidazolone to orient optimally within the binding site.

Plausible Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on established synthetic methodologies for quinoxaline and benzimidazole derivatives. The proposed synthesis involves the construction of the key imidazo[4,5-g]quinoxaline core, followed by the coupling of the piperidinylmethylphenyl-benzimidazolone side chain.

Disclaimer: The following is a proposed synthetic route and has not been experimentally verified.

-

Step 1: Synthesis of the Imidazo[4,5-g]quinoxaline Core: This can be achieved through the condensation of a substituted diaminoquinoxaline with a phenylglyoxal derivative.

-

Step 2: Functionalization of the Quinoxaline Core: The core can be halogenated to introduce a reactive handle for subsequent coupling reactions.

-

Step 3: Synthesis of the Side Chain: The 1-(1-((4-bromophenyl)methyl)-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one side chain can be synthesized by reacting 1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one with 4-bromobenzyl bromide.

-

Step 4: Final Coupling: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, can be employed to link the functionalized quinoxaline core with the boronic acid or stannane derivative of the side chain to yield this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective inhibition of Akt isoforms in various in vitro assays.

| Parameter | Akt1 | Akt2 | Akt3 | Reference |

| IC50 (in vitro kinase assay) | 58 nM | 210 nM | 2119 nM | [4] |

| IC50 (cell-based IPKA in C33A cells) | 305 nM | 2086 nM | - | [6] |

The inhibitor shows significantly higher potency for Akt1 and Akt2 over Akt3.[4] It has also been shown to be highly selective for Akt over a panel of other kinases.

Cellular Activity

This compound is cell-permeable and effectively inhibits Akt signaling in various cancer cell lines. It has been shown to:

-

Inhibit the phosphorylation of downstream Akt targets such as GSK3β and FOXO transcription factors.

-

Induce apoptosis in cancer cell lines, as evidenced by increased caspase-3 activity.[6]

-

Inhibit cell proliferation in various cancer cell lines including those derived from breast, colon, and ovarian cancers.[6]

In Vivo Efficacy

In vivo studies have demonstrated the anti-tumor efficacy of this compound. In a mouse model, intraperitoneal administration of Akti-1/2 at 50 mg/kg was shown to inhibit both basal and IGF-stimulated Akt1/2 phosphorylation in the lungs.[6] Preclinical studies with other allosteric Akt inhibitors have shown that they can slow tumor progression in xenograft models.[5][7]

Clinical Development

To date, there is no publicly available information indicating that this compound has entered clinical trials. The clinical development of Akt inhibitors has primarily focused on other allosteric inhibitors, such as MK-2206, and ATP-competitive inhibitors. These clinical trials have explored the safety and efficacy of Akt inhibition as a monotherapy and in combination with other anti-cancer agents across a range of tumor types.

Experimental Protocols

Akt Kinase Assay (In Vitro)

This protocol describes a general method for measuring the in vitro inhibitory activity of a compound against Akt kinase using a radiometric assay.

Materials:

-

Recombinant active Akt1, Akt2, or Akt3 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

Substrate peptide (e.g., Crosstide)

-

[γ-³²P]ATP

-

ATP solution

-

Test compound (this compound) dissolved in DMSO

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer.

-

Add the test compound dilutions to the wells. Include a DMSO-only control.

-

Add the Akt enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide, ATP, and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired treatment period (e.g., 48-72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Visualizations

PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt signaling pathway and the point of intervention by this compound.

Experimental Workflow for Inhibitor Evaluation

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Akt: a key transducer in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Apoptosis | Akt | TargetMol [targetmol.com]

- 7. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Allosteric Inhibition of Akt by Inhibitor VIII

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the allosteric inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) by Akt inhibitor VIII. It details the inhibitor's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the complex biological processes involved.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common occurrence in various human diseases, particularly cancer, which makes its components attractive targets for therapeutic intervention.[3][4]

Activation Cascade:

The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals such as growth factors and hormones.[5] This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol (3,4)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][5]

Akt, which resides in the cytoplasm in an inactive state, possesses a Pleckstrin Homology (PH) domain that binds with high affinity to PIP3.[2][5] This interaction recruits Akt to the plasma membrane, inducing a conformational change that makes it accessible to its upstream activating kinases.[4][6] Full activation of Akt requires a dual phosphorylation event:

-

Phosphorylation at Threonine 308 (Thr308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1).[4]

-

Phosphorylation at Serine 473 (Ser473) in the C-terminal hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2).[4]

Once fully activated, Akt translocates to the cytoplasm and nucleus, where it phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating various cellular responses.[2][4]

This compound: An Allosteric Modulator

This compound (also known as AKTi-1/2) is a cell-permeable quinoxaline compound that functions as a potent and selective allosteric inhibitor of Akt.[7][8] Unlike ATP-competitive inhibitors that target the highly conserved kinase active site, allosteric inhibitors bind to a distinct, less conserved pocket on the enzyme.[9][10] This property can lead to greater selectivity among kinase family members.

This compound exhibits isoform selectivity, with higher potency towards Akt1 and Akt2 over Akt3.[8][11][12] This selectivity is attributed to differences in the amino acid residues within the allosteric binding pocket among the three isoforms.[13]

Mechanism of Allosteric Inhibition

The key to understanding the action of this compound lies in the conformational dynamics of Akt. In its inactive state, Akt exists in an equilibrium between a "PH-in" and a "PH-out" conformation.[14]

-

"PH-in" (Autoinhibited State): The PH domain folds back and interacts with the kinase domain, sterically hindering the ATP-binding site and preventing the phosphorylation of the activation loop (Thr308) by PDK1.[7][15] This is the inactive, autoinhibited conformation.

-

"PH-out" (Active State): Upon binding to PIP3 at the cell membrane, the PH domain is released from the kinase domain, exposing the activation loop for phosphorylation and subsequent kinase activation.[15]

This compound functions by binding to a hydrophobic pocket located at the interface between the PH and kinase domains.[14][16] This binding event stabilizes and "locks" Akt in the inactive "PH-in" conformation.[15][16] The consequences of this stabilization are twofold:

-

Prevention of Membrane Translocation: By locking the PH domain, the inhibitor prevents its interaction with PIP3 at the plasma membrane, thus halting the activation cascade at a very early stage.[15][17]

-

Inhibition of Phosphorylation: The stabilized "PH-in" conformation directly blocks the necessary phosphorylation events by PDK1 and mTORC2, thus preventing Akt activation.[9]

This mechanism is fundamentally different from that of ATP-competitive inhibitors, which bind to the active "PH-out" conformation at the catalytic site and can paradoxically lead to hyperphosphorylation of Akt due to the disruption of negative feedback loops.[9][15]

Quantitative Data

The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Parameter | Akt1 | Akt2 | Akt3 | Reference(s) |

| IC₅₀ (in vitro kinase assay) | 58 nM | 210 nM | 2119 nM (2.12 µM) | [8][12] |

| IC₅₀ (cell-based IPKA assay) | 305 nM | 2086 nM (2.09 µM) | - | [11] |

As shown in the table, this compound is approximately 36-fold more selective for Akt1 over Akt3.[11]

Experimental Protocols

Evaluating the efficacy and mechanism of an Akt inhibitor involves a series of biochemical and cell-based assays.

A. In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified Akt isoforms.

-

Methodology:

-

Reaction Setup: Recombinant, active Akt1, Akt2, or Akt3 enzyme is incubated in a reaction buffer containing a specific peptide substrate and ATP.

-

Inhibitor Addition: A dose-response curve of this compound is added to the reactions.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period (e.g., 30 minutes at 30°C).

-

Detection: The amount of phosphorylated substrate is quantified. This is often done using methods like:

-

Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-Based Assay: Using a modified peptide substrate that emits a fluorescent signal upon phosphorylation.[6]

-

-

Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO), and IC₅₀ values are determined by fitting the data to a dose-response curve.

-

B. Immunoblotting (Western Blotting)

-

Objective: To assess the effect of the inhibitor on the Akt signaling pathway within a cellular context.

-

Methodology:

-

Cell Culture and Treatment: Cancer cell lines with an active Akt pathway are cultured and treated with varying concentrations of this compound for a specified time.

-

Protein Extraction: Cells are lysed to extract total cellular proteins. Protein concentration is determined using an assay like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest. Key targets include:

-

Phospho-Akt (Ser473)

-

Phospho-Akt (Thr308)

-

Total Akt

-

Phosphorylated downstream targets (e.g., p-PRAS40, p-GSK3β)

-

Loading control (e.g., β-Actin or GAPDH)

-

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (like HRP) or a fluorophore. The signal is detected using chemiluminescence or fluorescence imaging.[18]

-

Analysis: Band intensities are quantified to determine the change in protein phosphorylation levels upon inhibitor treatment.

-

C. Cell Viability and Apoptosis Assays

-

Objective: To measure the functional consequences of Akt inhibition on cell survival and proliferation.

-

Methodology:

-

Cell Plating and Treatment: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.

-

Incubation: Cells are incubated for an extended period (e.g., 48-72 hours).

-

Viability Measurement:

-

MTS/MTT Assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Assay: Quantifies ATP, an indicator of viable cells.

-

-

Apoptosis Measurement:

-

Caspase-Glo® Assay: Measures the activity of caspases (e.g., caspase-3/7), which are key executioners of apoptosis.[11]

-

Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis, often analyzed by flow cytometry.

-

-

Data Analysis: The results are used to determine the inhibitor's effect on cell growth inhibition (GI₅₀) or its ability to induce cell death.

-

References

- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 2. bosterbio.com [bosterbio.com]

- 3. cusabio.com [cusabio.com]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Akt Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. assayquant.com [assayquant.com]

- 7. stemcell.com [stemcell.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical, Target, and Bioactive Properties of Allosteric Modulation | PLOS Computational Biology [journals.plos.org]

- 11. This compound | Apoptosis | Akt | TargetMol [targetmol.com]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition | PLOS One [journals.plos.org]

- 15. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.plos.org [journals.plos.org]

- 18. pubcompare.ai [pubcompare.ai]

Akt Inhibitor VIII: A Comprehensive Isoform Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isoform selectivity profile of Akt inhibitor VIII (also known as AKTi-1/2). This cell-permeable, allosteric inhibitor targets the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), which are crucial nodes in the PI3K/Akt signaling pathway involved in cell survival, growth, proliferation, and metabolism. Understanding the differential inhibitory activity of this compound against each isoform is critical for its application in research and potential therapeutic development.

Quantitative Selectivity Profile

This compound exhibits a distinct selectivity profile, with a clear preference for Akt1 over the other isoforms. The inhibitory potency is most pronounced against Akt1, followed by Akt2, and significantly lower for Akt3. This differential activity is summarized by the half-maximal inhibitory concentration (IC50) values presented below.

| Target Isoform | IC50 (nM) |

| Akt1 | 58 |

| Akt2 | 210 |

| Akt3 | 2119 - 2200 |

Note: The IC50 values are derived from in vitro kinase assays and represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1][2][3][4][5][6][7]

Mechanism of Action

This compound is an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the ATP-binding pocket.[2][4] Its mechanism is dependent on the pleckstrin homology (PH) domain of the Akt kinase.[5][6] This mode of action contributes to its selectivity over other kinases.[1]

Signaling Pathway Context

The PI3K/Akt pathway is a critical intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3. Akt is then recruited to the plasma membrane via its PH domain, where it is activated by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream targets, regulating key cellular processes. This compound intervenes by binding to Akt, preventing its proper activation and subsequent downstream signaling.

References

- 1. stemcell.com [stemcell.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Apoptosis | Akt | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound, Isozyme-Selective, Akti-1/2 [sigmaaldrich.com]

- 6. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

An In-depth Technical Guide to Akt Inhibitor VIII in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in intracellular signaling pathways that govern cell survival, proliferation, growth, and metabolism.[1] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making Akt a highly attractive target for therapeutic intervention.[2][3] Hyperactivation of Akt, often driven by mutations in PI3K or loss of the tumor suppressor PTEN, promotes tumorigenesis and resistance to conventional cancer therapies.[4][5]

Akt inhibitor VIII, also known as AKTi-1/2, is a potent and selective, cell-permeable, allosteric inhibitor of Akt kinases.[6][7] Its unique mechanism of action and isoform selectivity have made it a valuable tool in cancer research to dissect the roles of Akt signaling and to evaluate the potential of Akt inhibition as a therapeutic strategy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from various studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action of this compound

This compound is an allosteric inhibitor that selectively targets the inactive conformation of Akt.[3][4] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, this compound binds to a pocket formed at the interface of the pleckstrin homology (PH) domain and the kinase domain.[2][4] This interaction locks Akt in a closed, inactive conformation, which prevents its translocation to the plasma membrane and subsequent activation by phosphorylation at Threonine 308 and Serine 473.[4] The crystal structure of Akt1 in complex with inhibitor VIII has revealed the detailed molecular interactions responsible for this allosteric inhibition.[2][4]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized against the three Akt isoforms and in various cancer cell lines.

| Target | IC50 (nM) | Assay Type | Reference |

| Akt1 | 58 | In vitro kinase assay | [8][9] |

| Akt2 | 210 | In vitro kinase assay | [8][9] |

| Akt3 | 2119 | In vitro kinase assay | [8][9] |

Table 1: In vitro inhibitory activity of this compound against Akt isoforms.

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| 184B5 | Breast (non-tumorigenic) | 25.76 | SRB assay | [8] |

| A549 | Lung Cancer | Not specified | MTS assay | [5] |

| Hep 3B2 | Liver Cancer | Not specified | Not specified | [8] |

| HL-60 | Leukemia | Not specified | Not specified | [8] |

| Huh-7 | Liver Cancer | Not specified | Not specified | [8] |

| Jurkat | Leukemia | Not specified | Not specified | [8] |

| K562 | Leukemia | Not specified | Not specified | [8] |

| MCF7 | Breast Cancer | Not specified | Not specified | [8] |

| MDA-MB-231 | Breast Cancer | Not specified | Not specified | [8] |

| MDA-MB-468 | Breast Cancer | Not specified | Not specified | [8] |

| MMB | Mesothelioma | Not specified | MTS assay | [5] |

| MSTO-211H | Mesothelioma | Not specified | MTS assay | [5] |

| NCI-H358 | Lung Cancer | Not specified | MTS assay | [5] |

| NCI-H2452 | Mesothelioma | Not specified | MTS assay | [5] |

| NCI-H2052 | Mesothelioma | Not specified | MTS assay | [5] |

| PBMC | Peripheral Blood Mononuclear Cells | Not specified | Not specified | [8] |

| REN | Mesothelioma | Not specified | MTS assay | [5] |

| U-937 | Lymphoma | Not specified | Not specified | [8] |

Table 2: Cytotoxicity of this compound in various human cell lines. Note: Specific IC50 values from the MTS assays in the mesothelioma and lung cancer cell lines were reported in the source but are presented here as "Not specified" as the exact numerical values were not provided in the abstract.[5] The Genomics of Drug Sensitivity in Cancer database also provides extensive IC50 data for this compound across a wide range of cancer cell lines.[10][11]

Experimental Protocols

Western Blot Analysis of Akt Signaling

This protocol describes the use of Western blotting to assess the effect of this compound on the phosphorylation of Akt and its downstream targets.

a. Cell Lysis:

-

Culture cancer cells to 70-80% confluency.

-

Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA assay.

b. Electrophoresis and Blotting:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-Akt (Ser473)

-

Phospho-Akt (Thr308)

-

Total Akt

-

Phospho-GSK3β (Ser9)

-

Total GSK3β

-

Phospho-PRAS40 (Thr246)

-

Total PRAS40

-

Cleaved Caspase-3

-

PARP

-

β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[12][13]

Cell Viability (MTT) Assay

This protocol outlines the procedure for determining the effect of this compound on cancer cell viability using the MTT assay.[14][15][16][17]

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[14][15][16][17]

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V and PI staining followed by flow cytometry.[18][19][20][21]

-

Seed cells in a 6-well plate and treat with desired concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells and wash them with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).[18][19][20][21]

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide staining and flow cytometry.

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

-

Incubate for 30 minutes at 37°C.

-

Add propidium iodide (50 µg/mL) and incubate for 15 minutes in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: PI3K/Akt signaling pathway and the point of inhibition by this compound.

Caption: A typical experimental workflow for evaluating this compound in cancer cells.

References

- 1. stemcell.com [stemcell.com]

- 2. researchgate.net [researchgate.net]

- 3. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 11. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 12. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 18. kumc.edu [kumc.edu]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Akt Inhibitor VIII: Applications in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Akt inhibitor VIII (also known as AKTi-1/2), a critical tool for investigating the multifaceted roles of the Akt signaling pathway in the central nervous system. The document details the inhibitor's mechanism of action, summarizes key quantitative data, presents detailed experimental protocols, and illustrates relevant biological pathways and workflows.

The PI3K/Akt Signaling Pathway in Neuronal Function

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade crucial for regulating a wide array of cellular processes in neurons.[1][2] Activated by growth factors, cytokines, and other extracellular signals, this pathway is fundamental to:

-

Neuronal Survival and Apoptosis: The pathway promotes cell survival by inhibiting pro-apoptotic proteins.[1][2]

-

Cell Growth and Proliferation: It is essential for neuronal development, differentiation, and maturation.[1][3]

-

Synaptic Plasticity and Memory: The Akt/mTOR branch of the pathway is vital for the protein synthesis required for long-lasting forms of synaptic plasticity, such as late-phase long-term potentiation (L-LTP), which underlies learning and memory.[3][4][5]

-

Metabolism: In the brain, this pathway contributes to glucose uptake and energy balance.[3]

Dysregulation of the PI3K/Akt pathway is implicated in numerous neurological and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and traumatic brain injury, making it a significant target for therapeutic research.[1][2][6][7][8]

This compound: A Selective Allosteric Inhibitor

This compound (AKTi-1/2) is a cell-permeable quinoxaline compound that functions as a potent, selective, and reversible allosteric inhibitor of Akt activity.[9][10][11] Unlike ATP-competitive inhibitors, it does not bind to the kinase's active site. This allosteric mechanism provides a high degree of selectivity for Akt over other kinases.[10][11]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and its application in various neuroscience-focused experimental models.

| Inhibitor Name | Target(s) | IC50 Values (in vitro) | Experimental Model | Concentration/Dosage | Key Neuroscience-Related Finding | Reference(s) |

| This compound (AKTi-1/2) | Akt1, Akt2, Akt3 | Akt1: 58 nMAkt2: 210 nMAkt3: 2119 nM (2.2 µM) | HT22 Hippocampal Neuronal Cells | Pretreatment (>50% inhibition) | Inhibited necroptosis (programmed necrosis) and mitochondrial reactive oxygen species production induced by TNFα/zVAD. | [12] |

| This compound | Akt | Not specified | Mouse Model of Controlled Cortical Impact (CCI) | 12.5 µmol/L (Intracerebroventricular) | In combination with rapamycin, reduced acute cell death in hippocampal CA1/CA3 regions and improved long-term cognitive deficits. | [13] |

| This compound | Akt | Not specified | Mouse Model of Closed Head Injury (CHI) | 12.5 µmol/L (Intracerebroventricular) | Reduced phosphorylation of downstream targets FOXO1 and S6RP. Co-administration with Nec-1 abrogated Nec-1's beneficial cognitive effects. | [14] |

| Triciribine (Akt Inhibitor) | Akt | Not specified | Primary Hippocampal Neurons | Not specified | Altered the distribution of βIV spectrin at the axon initial segment (AIS) and increased neuronal excitability. | [15] |

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway in Neurons

The diagram below illustrates the core components of the PI3K/Akt signaling pathway and its key downstream effectors in neurons. This compound acts by allosterically inhibiting the Akt kinase, thereby blocking the transduction of signals to its various substrates.

Logical Flow of Akt Inhibition in Neuronal Necroptosis

Studies have implicated the Akt/mTOR pathway in a form of programmed necrosis known as necroptosis. In neuronal cell lines, inducing necroptosis leads to the activation of Akt. Using this compound has been shown to block this pathway and reduce cell death.[12]

General Experimental Workflow for In Vivo TBI Studies

This compound is frequently used in animal models of traumatic brain injury (TBI) to dissect the role of Akt signaling in secondary injury mechanisms and recovery. The following diagram outlines a typical experimental workflow.

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for key neuroscience applications of this compound.

In Vitro Model of Neuronal Necroptosis

This protocol is adapted from studies using the HT22 hippocampal neuronal cell line to investigate the role of Akt in programmed necrosis.[12]

-

Cell Culture:

-

Maintain HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Inhibitor Pretreatment:

-

Prepare a stock solution of this compound in DMSO.

-

One hour prior to inducing necroptosis, replace the cell culture medium with fresh medium containing the desired final concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO).

-

-

Induction of Necroptosis:

-

To the inhibitor- or vehicle-pretreated cells, add Tumor Necrosis Factor-alpha (TNFα) and the pan-caspase inhibitor N-benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone (zVAD-FMK).

-

Incubate for the desired time period (e.g., 4-6 hours).

-

-

Assessment of Cell Death and Signaling:

-

Cell Viability: Measure cell viability using an MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Western Blotting: Lyse cells and perform SDS-PAGE and Western blotting to analyze the phosphorylation status of Akt (p-Akt Ser473), and its downstream targets like GSK3β and S6 ribosomal protein.

-

ROS Measurement: Use a fluorescent probe like MitoSOX Red to measure mitochondrial reactive oxygen species (ROS) production via flow cytometry or fluorescence microscopy.

-

In Vivo Model of Traumatic Brain Injury (TBI)

This protocol describes the use of this compound in a mouse model of controlled cortical impact (CCI), a common method for studying TBI.[13][14]

-

Animal Model:

-

Use adult (8-12 weeks old) male C57/BL6 mice, housed under standard conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

-

Inhibitor Preparation and Administration:

-

Dissolve this compound in a vehicle solution (e.g., a mixture of DMSO, polyethylene glycol, and saline).

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Perform a craniotomy over the desired cortical region.

-

Immediately before inducing the injury, perform an intracerebroventricular (ICV) injection of this compound (e.g., 4 μL of a 12.5 µmol/L solution) or vehicle into the lateral ventricle.

-

-

Controlled Cortical Impact (CCI) Procedure:

-

Using a pneumatic impactor device, deliver a controlled impact to the exposed dura mater at a defined velocity and depth.

-

After the impact, suture the scalp and allow the animal to recover.

-

-

Post-Injury Analysis:

-

Biochemical Analysis: At a predetermined time point (e.g., 4 hours post-CCI), euthanize the mice, dissect the ipsilateral hippocampus and cortex, and process the tissue for Western blot analysis of p-Akt and other downstream targets.

-

Histological Analysis: For cell death analysis, administer propidium iodide (PI) in vivo. Perfuse the animal, section the brain, and use fluorescence microscopy to count PI-positive (necrotic) cells in specific brain regions like the hippocampus.

-

Behavioral Testing: At later time points (e.g., 1-2 weeks post-CCI), assess cognitive function using the Morris Water Maze to measure spatial learning and memory.

-

Ex Vivo Hippocampal Slice Electrophysiology

This protocol outlines how to test the effect of an Akt inhibitor on synaptic plasticity in acute brain slices.[4][5]

-

Slice Preparation:

-

Anesthetize and decapitate a mouse.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Cut transverse hippocampal slices (e.g., 300-400 µm thick) using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Inhibitor Application:

-

After establishing a stable baseline fEPSP recording for at least 20 minutes, switch to aCSF containing the Akt inhibitor (e.g., 30 µM MK2206, another potent Akt inhibitor) or vehicle.

-

Perfuse the slice with the inhibitor for a set period before and during the induction of plasticity.

-

-

Induction and Measurement of Synaptic Plasticity:

-

Late-Phase Long-Term Potentiation (L-LTP): Induce L-LTP using multiple trains of high-frequency stimulation (HFS).

-

Metabotropic Glutamate Receptor-Dependent Long-Term Depression (mGluR-LTD): Induce mGluR-LTD by bath application of the Group 1 mGluR agonist DHPG.

-

Continue recording fEPSPs for 1-3 hours post-induction to measure the magnitude and stability of the synaptic changes. Compare the results between inhibitor-treated and control slices.

-

Conclusion

This compound is an invaluable pharmacological tool for neuroscience research. Its selectivity and cell permeability allow for the precise dissection of the Akt signaling pathway's role in a variety of physiological and pathological contexts, from the molecular underpinnings of synaptic plasticity to the cellular response to acute brain injury and chronic neurodegeneration. The protocols and data presented in this guide offer a framework for researchers to design and execute rigorous experiments aimed at further elucidating the complex functions of Akt in the nervous system and exploring the therapeutic potential of modulating this critical pathway.

References

- 1. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AKT isoforms have distinct hippocampal expression and roles in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AKT isoforms have distinct hippocampal expression and roles in synaptic plasticity | eLife [elifesciences.org]

- 6. mdpi.com [mdpi.com]

- 7. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. medchemexpress.com [medchemexpress.com]

- 10. stemcell.com [stemcell.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Akt and mTOR mediate programmed necrosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combination therapy targeting Akt and mammalian target of rapamycin improves functional outcome after controlled cortical impact in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Akt and mammalian target of rapamycin in functional outcome after concussive brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Inhibition of AKT Signaling Alters βIV Spectrin Distribution at the AIS and Increases Neuronal Excitability [frontiersin.org]

Umfassender technischer Leitfaden zu Akt-Inhibitor VIII (AKTi-1/2)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine detaillierte Übersicht über den Akt-Inhibitor VIII (AKTi-1/2), einen wichtigen niedermolekularen Inhibitor, der auf den zentralen Signalweg von PI3K/Akt abzielt. Dieses Dokument behandelt die grundlegenden chemischen Eigenschaften, den Wirkmechanismus, quantitative Daten zur Wirksamkeit und detaillierte experimentelle Protokolle, um Forscher bei der Konzeption und Durchführung ihrer Studien zu unterstützen.

Grundlegende Informationen

Akt-Inhibitor VIII, auch bekannt als AKTi-1/2, ist eine zellgängige und reversible Chinoxalin-Verbindung, die als potenter und selektiver allosterischer Inhibitor der Akt-Kinase-Familie identifiziert wurde.[1][2] Seine Entwicklung basierte auf der Identifizierung von 2,3-Diphenylchinoxalinen durch Hochdurchsatz-Screening.

Chemische Eigenschaften

AKTi-1/2 ist ein blassgelber Feststoff mit den folgenden chemischen Eigenschaften:[3]

| Eigenschaft | Wert |

| Molekülformel | C₃₄H₂₉N₇O[4] |

| Molekulargewicht | 551.64 g/mol [3] |

| CAS-Nummer | 612847-09-3[3] |

| Löslichkeit | Löslich in DMSO (bis zu 20 mM bei leichtem Erwärmen)[3] |

| Lagerung | Bei -20°C lagern |

Wirkmechanismus

AKTi-1/2 ist ein allosterischer Inhibitor, der an eine Stelle zwischen der Pleckstrin-Homologie (PH)-Domäne und der Kinasedomäne von Akt bindet.[5] Diese Bindung stabilisiert Akt in einer inaktiven Konformation, was die Translokation des Proteins zur Zellmembran und die anschließende Phosphorylierung und Aktivierung durch Upstream-Kinasen wie PDK1 und mTORC2 verhindert.[6][7] Im Gegensatz zu ATP-kompetitiven Inhibitoren konkurriert AKTi-1/2 nicht mit ATP um die Bindungsstelle.[5] Der Wirkmechanismus ist abhängig von der PH-Domäne; der Inhibitor zeigt keine Wirkung gegen Akt-Varianten, denen diese Domäne fehlt.[2]

Quantitative Daten zur Wirksamkeit

Die Wirksamkeit von AKTi-1/2 wurde in verschiedenen in-vitro- und zellbasierten Assays quantifiziert. Die Hemmung wird typischerweise als IC50-Wert angegeben, der die Konzentration des Inhibitors darstellt, die erforderlich ist, um die Enzymaktivität oder das Zellwachstum um 50 % zu reduzieren.

Hemmung von Akt-Isoformen (In-vitro-Kinase-Assays)

AKTi-1/2 zeigt eine deutliche Selektivität für Akt1 und Akt2 gegenüber Akt3.

| Ziel | IC50-Wert | Selektivität |

| Akt1 | 58 nM[1][8] | ca. 36-fach selektiver für Akt1 gegenüber Akt3[8] |

| Akt2 | 210 nM[1][8] | |

| Akt3 | 2119 nM (2.12 µM)[1] |

Zellbasierte Wirksamkeit (IC50-Werte)

Die zytotoxische und antiproliferative Aktivität von AKTi-1/2 wurde in einer Reihe von menschlichen Krebszelllinien nachgewiesen.

| Zelllinie | Krebstyp | IC50-Wert |

| C33A (IPKA-Assay) | Gebärmutterhalskrebs | 305 nM (für Akt1), 2086 nM (für Akt2)[8] |

| HCC827 | Lungenkrebs | 4.7 µM[8] |

| NCI-H522 | Lungenkrebs | 7.25 µM[8] |

| PC-9 | Lungenkrebs | 9.5 µM[8] |

Signalwege und logische Beziehungen

Der PI3K/Akt-Signalweg und die Hemmung durch AKTi-1/2

Der PI3K/Akt-Signalweg ist ein zentraler Regulator für Zellüberleben, Wachstum, Proliferation und Stoffwechsel.[6][7][9][10][11] Die Aktivierung erfolgt typischerweise durch Wachstumsfaktoren, die an Rezeptor-Tyrosinkinasen (RTKs) binden, was zur Aktivierung von PI3K führt. PI3K phosphoryliert PIP2 zu PIP3, welches als Andockstelle für Proteine mit PH-Domänen, einschließlich Akt und PDK1, dient.[6][9] An der Membran wird Akt durch PDK1 an Threonin 308 und durch mTORC2 an Serin 473 phosphoryliert, was zu seiner vollständigen Aktivierung führt.[9] Das aktivierte Akt phosphoryliert eine Vielzahl von nachgeschalteten Substraten, um seine zellulären Funktionen auszuüben.[6]

Experimentelle Protokolle

Die folgenden Protokolle sind repräsentative Methoden zur Untersuchung der Wirkung von AKTi-1/2. Spezifische Parameter sollten für das jeweilige experimentelle System optimiert werden.

Western-Blot-Analyse der Akt-Phosphorylierung

Dieses Protokoll beschreibt die Detektion der Phosphorylierung von Akt und seinen nachgeschalteten Zielen nach Behandlung mit AKTi-1/2.

Methodik:

-

Zellkultur und Behandlung: Kultivieren Sie die gewünschten Zellen (z. B. BT-474, LNCaP) bis zu einer Konfluenz von 70-80 %. Behandeln Sie die Zellen mit verschiedenen Konzentrationen von AKTi-1/2 (z. B. 0.1 - 10 µM) oder einem Vehikel (DMSO) für einen definierten Zeitraum (z. B. 3, 8 oder 24 Stunden).

-

Zelllyse: Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie in einem geeigneten Lysepuffer (z. B. RIPA-Puffer), der mit Protease- und Phosphatase-Inhibitoren (z. B. Leupeptin, Aprotinin, Natriumorthovanadat, Natriumfluorid) ergänzt ist.

-

Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration der Lysate mit einem BCA-Protein-Assay-Kit.

-

SDS-PAGE: Mischen Sie gleiche Proteinmengen (z. B. 20-30 µg) mit 4x Laemmli-Probenpuffer, denaturieren Sie die Proben bei 95°C für 5 Minuten und trennen Sie die Proteine mittels SDS-Polyacrylamid-Gelelektrophorese.

-

Proteintransfer: Übertragen Sie die aufgetrennten Proteine auf eine PVDF-Membran.

-

Blockierung: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in einer Blockierlösung (z. B. 5 % BSA in TBST), um unspezifische Antikörperbindungen zu verhindern.

-

Primärantikörper-Inkubation: Inkubieren Sie die Membran über Nacht bei 4°C mit den entsprechenden Primärantikörpern (z. B. Anti-p-Akt (Ser473), Anti-p-Akt (Thr308), Anti-Akt (total), Anti-p-GSK3β), die in Blockierpuffer verdünnt sind.

-

Sekundärantikörper-Inkubation: Waschen Sie die Membran dreimal für je 10 Minuten mit TBST und inkubieren Sie sie dann für 1 Stunde bei Raumtemperatur mit einem geeigneten HRP-gekoppelten Sekundärantikörper (z. B. Anti-Kaninchen-IgG-HRP).

-

Detektion: Waschen Sie die Membran erneut und detektieren Sie die Proteine mit einem Chemilumineszenz (ECL)-Substrat.

-

Analyse: Bilden Sie die Chemilumineszenz-Signale ab und quantifizieren Sie die Bandenintensitäten. Normalisieren Sie die phosphorylierten Proteinsignale auf die Gesamtproteinsignale.

In-vitro-Kinase-Assay zur Bestimmung der IC50

Dieses Protokoll beschreibt eine Methode zur Bestimmung der IC50-Werte von AKTi-1/2 gegen gereinigte Akt-Isoformen unter Verwendung eines nicht-radioaktiven, ELISA-basierten Assays.

Methodik:

-

Vorbereitung der Reagenzien: Bereiten Sie Verdünnungsreihen von AKTi-1/2 in Kinase-Assay-Puffer vor. Bereiten Sie Lösungen von gereinigtem, aktivem Akt-Enzym, einem spezifischen Substratpeptid (z. B. ein GSK-3-abgeleitetes Peptid) und ATP vor.

-

Vorbereitung der Assay-Platte: Beschichten Sie eine Mikrotiterplatte mit dem Substratpeptid. Waschen Sie die Wells, um ungebundenes Peptid zu entfernen.

-

Start der Kinase-Reaktion: Geben Sie in die Wells nacheinander:

-

Die AKTi-1/2-Verdünnungen (oder Vehikel als Kontrolle).

-

Das gereinigte Akt-Enzym.

-

Starten Sie die Reaktion durch Zugabe von ATP.

-

-

Inkubation: Inkubieren Sie die Platte bei 30°C für eine definierte Zeit (z. B. 60 Minuten), um die Phosphorylierung des Substrats zu ermöglichen.

-

Stoppen der Reaktion & Waschen: Stoppen Sie die Reaktion durch Leeren der Wells und waschen Sie die Platte mehrmals mit Waschpuffer.

-

Zugabe des Phospho-spezifischen Antikörpers: Geben Sie einen primären Antikörper hinzu, der spezifisch die phosphorylierte Form des Substratpeptids erkennt. Inkubieren Sie für 60 Minuten bei Raumtemperatur.

-

Zugabe des Sekundärantikörpers: Waschen Sie die Platte und geben Sie einen HRP-gekoppelten Sekundärantikörper hinzu. Inkubieren Sie für 30 Minuten bei Raumtemperatur.

-

Zugabe des TMB-Substrats: Waschen Sie die Platte erneut und geben Sie TMB-Substrat in jedes Well. Warten Sie auf die Farbentwicklung.

-

Messung der Absorption: Stoppen Sie die Farbreaktion mit einer Stopplösung und messen Sie die Absorption bei 450 nm mit einem Plattenlesegerät.

-

IC50-Berechnung: Tragen Sie die prozentuale Hemmung gegen den Logarithmus der Inhibitorkonzentration auf und passen Sie die Daten an eine sigmoide Dosis-Wirkungs-Kurve an, um den IC50-Wert zu bestimmen.

Fazit

Akt-Inhibitor VIII (AKTi-1/2) ist ein gut charakterisiertes Forschungswerkzeug zur Untersuchung des PI3K/Akt-Signalwegs. Seine allosterische Wirkungsweise und seine Selektivität für Akt1/2 machen ihn zu einem wertvollen Instrument zur Aufklärung der spezifischen Rollen dieser Isoformen in Gesundheit und Krankheit. Die in diesem Leitfaden zusammengefassten quantitativen Daten und detaillierten Protokolle sollen Forschern eine solide Grundlage für ihre experimentelle Arbeit bieten und zur weiteren Erforschung von Akt-Inhibitoren als potenzielle Therapeutika beitragen.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Akt Inhibitor VIII, Isozyme-Selective, Akti-1/2 this compound, Isozyme-Selective, Akti-1/2, CAS 612847-09-3, is a cell-permeable, reversible inhibitor of Akt1/Akt2 (IC50 = 58 nM, 210 nM, & 2.12 µM for Akt1, Akt2, and Akt3, respectively). | 612847-09-3 [sigmaaldrich.com]

- 3. targetmol.com [targetmol.com]

- 4. stemcell.com [stemcell.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. sinobiological.com [sinobiological.com]

- 10. cusabio.com [cusabio.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

Akt inhibitor VIII chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Akt inhibitor VIII, a potent and selective allosteric inhibitor of the Akt signaling pathway.

Chemical Structure and Properties

This compound, also known as Akti-1/2, is a cell-permeable quinoxaline compound.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,3-dihydro-1-[1-[[4-(6-phenyl-1H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]-4-piperidinyl]-2H-benzimidazol-2-one | [2] |

| CAS Number | 612847-09-3 | [2][3][4] |

| Molecular Formula | C₃₄H₂₉N₇O | [2][3] |

| Molecular Weight | 551.64 g/mol | [4][5] |

| SMILES | O=C1NC2=CC=CC=C2N1C1CCN(CC2=CC=C(C=C2)C2=NC3=CC4=C(C=C3N=C2C2=CC=CC=C2)N=CN=C4)CC1 | [5] |

| Appearance | Yellow solid | [6] |

| Solubility | Soluble in DMSO and DMF | [2] |

Biological Activity and Mechanism of Action

This compound is a potent, selective, and reversible allosteric inhibitor of Akt1 and Akt2 isoforms.[1][2][4] It exhibits significantly less activity against the Akt3 isoform, demonstrating isoform selectivity.[1][2][3][4] The inhibitory mechanism is dependent on the pleckstrin homology (PH) domain of Akt, and it does not significantly inhibit other kinases that lack this domain, such as PKA, PKC, and SGK, even at high concentrations.[4]

Quantitative Data: In Vitro Inhibitory Potency

The half-maximal inhibitory concentration (IC₅₀) values of this compound against the three Akt isoforms are presented below.

| Target | IC₅₀ (nM) | Reference |

| Akt1 | 58 | [1][2][3][4][6][7] |

| Akt2 | 210 | [1][2][3][4][6][7] |

| Akt3 | 2119 (2.12 µM) | [1][4][7] |

The PI3K/Akt Signaling Pathway and Inhibition by this compound

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, orchestrating various cellular responses.

This compound exerts its effect by allosterically binding to Akt, thereby preventing its activation and subsequent downstream signaling.

Experimental Protocols

This section details common experimental methodologies used to characterize the activity of this compound.

In Vitro Akt Kinase Activity Assay

This assay measures the ability of this compound to inhibit the kinase activity of immunoprecipitated Akt in a controlled, cell-free environment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-Akt antibody

-

Protein A/G agarose beads

-

Kinase assay buffer

-

Recombinant GSK-3α (as substrate)

-

ATP

-

This compound (various concentrations)

-

SDS-PAGE gels and buffers

-

Anti-phospho-GSK-3α antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Cell Lysate Preparation: Culture cells to the desired confluency and treat with appropriate stimuli to activate the Akt pathway. Lyse the cells with ice-cold lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an anti-Akt antibody, followed by the addition of protein A/G agarose beads to pull down Akt.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing recombinant GSK-3α and various concentrations of this compound. Initiate the kinase reaction by adding ATP.

-

SDS-PAGE and Western Blotting: Terminate the reaction and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Detection: Probe the membrane with an anti-phospho-GSK-3α antibody to detect the phosphorylated substrate. Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for visualization.

-

Data Analysis: Quantify the band intensities to determine the extent of GSK-3α phosphorylation at different inhibitor concentrations and calculate the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

96-well plates

-

Complete cell culture medium

-

This compound (various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound on cancer cell lines.

This guide provides foundational knowledge for researchers and professionals working with this compound. For further details and specific applications, consulting the primary literature is recommended.

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. stemcell.com [stemcell.com]

- 4. This compound, Isozyme-Selective, Akti-1/2 [sigmaaldrich.com]

- 5. This compound | C34H29N7O | CID 135398501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Apoptosis | Akt | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

Akt Inhibitor VIII: A Technical Guide to Cell Permeability and Reversibility

For Researchers, Scientists, and Drug Development Professionals

Introduction